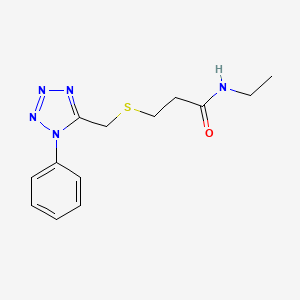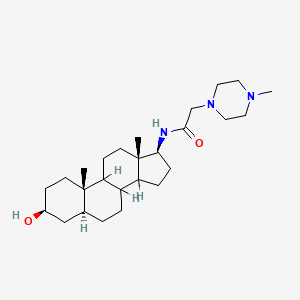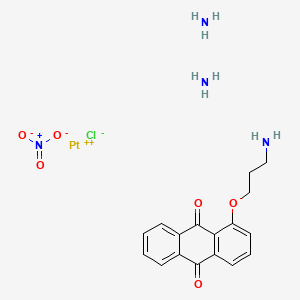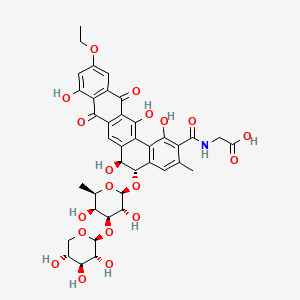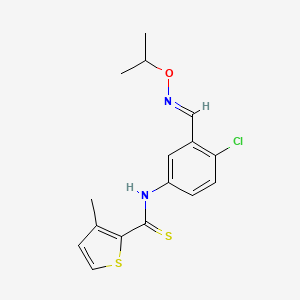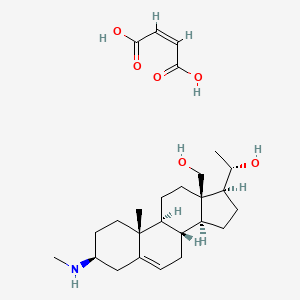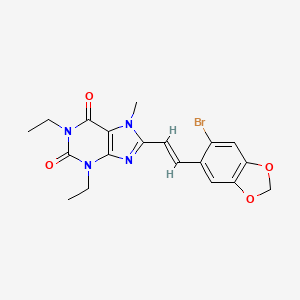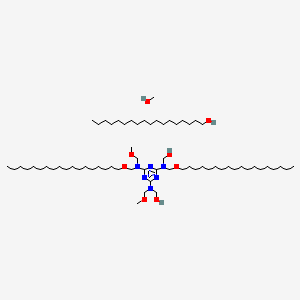
((4-((Hydroxymethyl)(methoxymethyl)amino)-6-((methoxymethyl)((octadecyloxy)methyl)amino)-1,3,5-triazin-2-yl)((octadecyloxy)methyl)amino)methanol, diether with methanol and octadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((4-((Hydroxymethyl)(methoxymethyl)amino)-6-((methoxymethyl)((octadecyloxy)methyl)amino)-1,3,5-triazin-2-yl)((octadecyloxy)methyl)amino)methanol, diether with methanol and octadecan-1-ol) is a complex organic molecule. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the triazine core. The triazine ring is typically formed through a cyclization reaction involving cyanuric chloride and appropriate amines. The subsequent steps involve the introduction of hydroxymethyl, methoxymethyl, and octadecyloxy groups through nucleophilic substitution reactions. The final product is obtained by reacting the intermediate with methanol and octadecan-1-ol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The methoxymethyl and octadecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially hydrogenated triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and methoxymethyl groups may enhance the compound’s solubility and bioavailability, while the octadecyloxy groups can facilitate its incorporation into lipid membranes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric chloride derivatives: These compounds share the triazine core and are used in similar applications.
Triazine-based herbicides: Compounds like atrazine and simazine are widely used in agriculture.
Triazine-based drugs: Some anticancer and antimicrobial drugs are based on the triazine scaffold.
Uniqueness
This compound is unique due to the presence of multiple functional groups, which confer distinct chemical and physical properties. The combination of hydroxymethyl, methoxymethyl, and octadecyloxy groups makes it versatile for various applications, from drug development to materials science.
Eigenschaften
CAS-Nummer |
93893-16-4 |
|---|---|
Molekularformel |
C66H136N6O8 |
Molekulargewicht |
1141.8 g/mol |
IUPAC-Name |
[[4-[hydroxymethyl(octadecoxymethyl)amino]-6-[methoxymethyl(octadecoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methanol;methanol;octadecan-1-ol |
InChI |
InChI=1S/C47H94N6O6.C18H38O.CH4O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-58-43-52(40-55)46-48-45(51(39-54)41-56-3)49-47(50-46)53(42-57-4)44-59-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2/h54-55H,5-44H2,1-4H3;19H,2-18H2,1H3;2H,1H3 |
InChI-Schlüssel |
WNIKFABOCNMPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCOCN(CO)C1=NC(=NC(=N1)N(CO)COC)N(COC)COCCCCCCCCCCCCCCCCCC.CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



